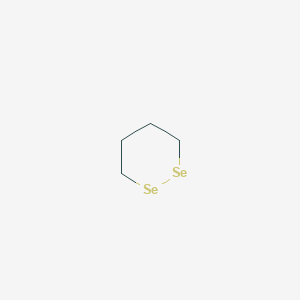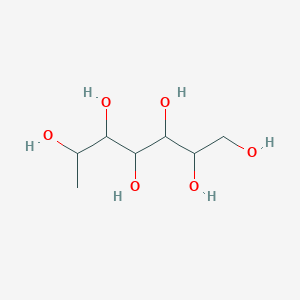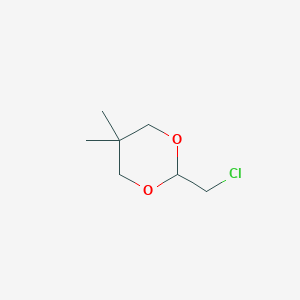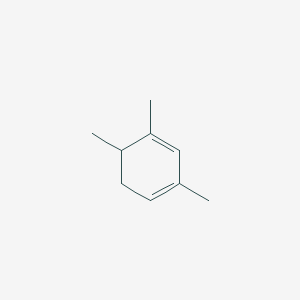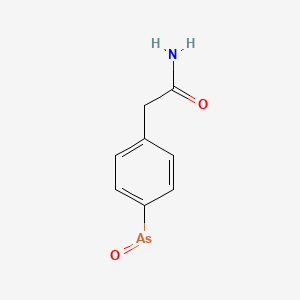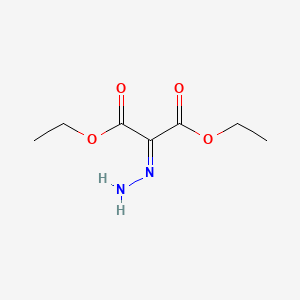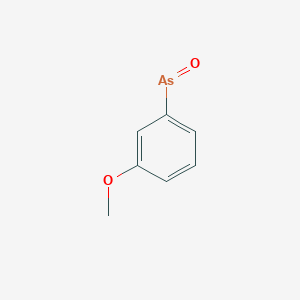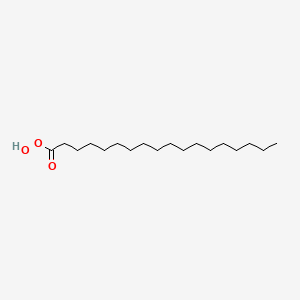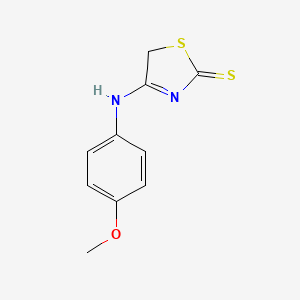
CID 71355441
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71355441 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.
Preparation Methods
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound in a pure form.
Chemical Reactions Analysis
CID 71355441 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products often retain the core structure of this compound but with modified functional groups.
Scientific Research Applications
CID 71355441 has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may interact with specific enzymes or receptors, providing insights into biochemical processes.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that could be harnessed for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its properties make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71355441 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
CID 71355441 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: This compound shares structural similarities but differs in its reactivity and applications.
CID 6540461: Another similar compound with distinct properties and uses.
CID 5362065:
CID 5479530: A compound with comparable reactivity but different industrial and research applications.
Properties
Molecular Formula |
CeSn3 |
|---|---|
Molecular Weight |
496.2 g/mol |
InChI |
InChI=1S/Ce.3Sn |
InChI Key |
BNPPFJKQPNSBGU-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
